3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one
Description
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one is a propanone derivative featuring a 4-bromophenyl group at position 3 and a 3-methoxyphenyl group at position 1. This compound belongs to a broader class of aryl ketones, which are pivotal intermediates in organic synthesis and pharmaceutical research. This article provides a comparative analysis of this compound with structurally related analogs, focusing on synthesis, spectroscopic characteristics, and functional applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVLSASVXCWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring.
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Step 1: Preparation of 4-Bromobenzoyl Chloride
- React 4-bromobenzoic acid with thionyl chloride (SOCl2) to form 4-bromobenzoyl chloride.
- Reaction conditions: Reflux the mixture for several hours.
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Step 2: Friedel-Crafts Acylation
- React 4-bromobenzoyl chloride with 3-methoxybenzene in the presence of aluminum chloride (AlCl3).
- Reaction conditions: Maintain the reaction mixture at a low temperature (0-5°C) initially, then allow it to warm to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Employing automated systems for precise control of temperature and reagent addition.
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic position, to form corresponding carboxylic acids or alcohols.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-ol.
Substitution: Formation of compounds like 3-(4-Aminophenyl)-1-(3-methoxyphenyl)propan-1-one.
Scientific Research Applications
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Spectroscopy
- NMR : The methoxy group (-OCH₃) in the target compound is expected to resonate at δ 3.8–3.9, while bromophenyl protons appear as deshielded aromatic signals (δ 7.2–7.8). This contrasts with fluorinated analogs (e.g., 3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one), where fluorine induces upfield shifts in adjacent protons .
- IR: Stretching frequencies for C=O (~1680 cm⁻¹) and C-Br (~560 cm⁻¹) are consistent across brominated propanones .
Crystallographic Data
The methoxy group’s electron-donating nature may reduce planarity compared to electron-withdrawing groups (e.g., nitro in 3j, m.p. 173–174°C) .
Physicochemical Properties
Trends :
- Electron-withdrawing groups (e.g., nitro in 3j) increase melting points due to enhanced dipole interactions.
- Methoxy’s electron-donating nature may lower melting points relative to nitro analogs.
Biological Activity
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one, also known as a substituted chalcone, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to the chalcone class, characterized by a structure that includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Its specific structure allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 |
| Escherichia coli | 25 | 50 |
| Candida albicans | 15 | 30 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 21.0 |
| U-87 (glioblastoma) | 19.6 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest . The compound's ability to inhibit key signaling pathways related to cancer cell proliferation has been highlighted in recent studies.
Antioxidant Activity
Antioxidant properties of this compound have been assessed using the DPPH radical scavenging method. The compound demonstrated a significant ability to scavenge free radicals, comparable to well-known antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 90% |
This suggests its potential utility in preventing oxidative stress-related diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : It interacts with cellular receptors that regulate apoptosis and cell proliferation.
- Radical Scavenging : The presence of methoxy groups enhances its electron-donating ability, facilitating radical scavenging .
Case Studies
Several case studies have investigated the efficacy of this compound in vivo:
- Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against resistant strains of Staphylococcus aureus, showing promising results in reducing infection rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
